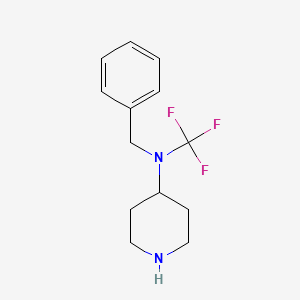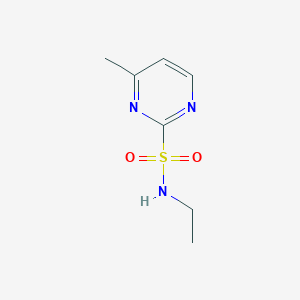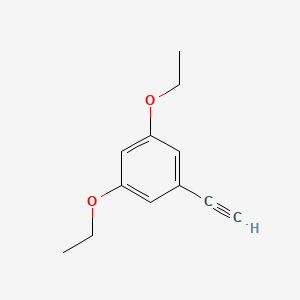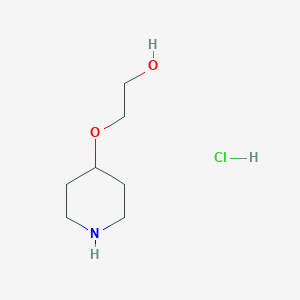
2-(4-Piperidyloxy)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yloxy)ethanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)ethanol hydrochloride typically involves the reaction of 2-(1-benzyl-4-piperidyloxy)ethanol with hydrogen in the presence of palladium on charcoal as a catalyst. The reaction is carried out in absolute ethanol at 50°C until the theoretical amount of hydrogen is absorbed. The catalyst is then filtered off, and the ethanol is evaporated from the filtrate. The residue is distilled to obtain 2-(Piperidin-4-yloxy)ethanol, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-(Piperidin-4-yloxy)ethanol hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, followed by purification steps to ensure the compound’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-yloxy)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yloxy)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-yloxy)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride
- 4-(Piperidin-1-yl)pyridine derivatives
Uniqueness
2-(Piperidin-4-yloxy)ethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-piperidin-4-yloxyethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H |
Clave InChI |
VQWAKSNDPQBHHW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


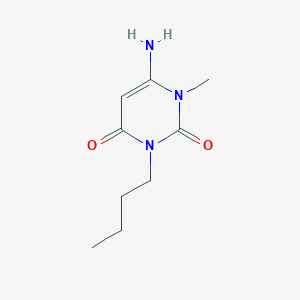
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
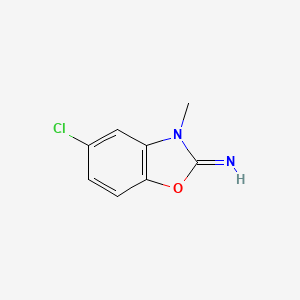
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
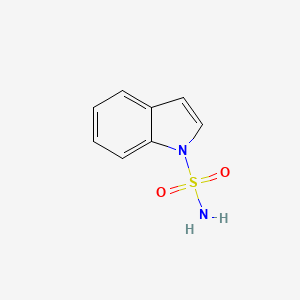
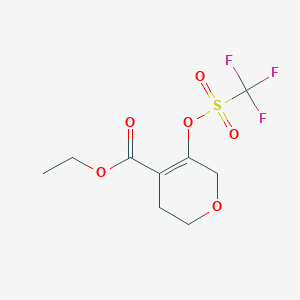
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
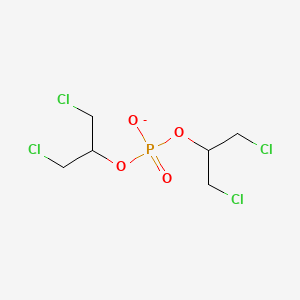
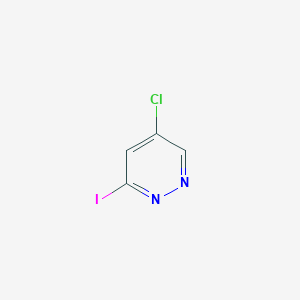
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
